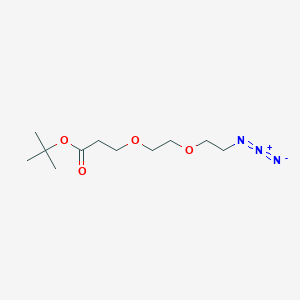
叠氮基-聚乙二醇2-叔丁酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-peg2-T-butyl ester is a polyethylene glycol (PEG)-based compound that contains an azide group and a t-butyl ester group. This compound is known for its versatility in various chemical reactions, particularly in click chemistry, where it forms stable triazole linkages. The hydrophilic PEG spacer in its structure enhances its solubility in aqueous media, making it useful in a wide range of scientific applications .
科学研究应用
Azido-peg2-T-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras).
Biology: Employed in protein cross-linking and nanoparticle modification.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable linkages.
Industry: Applied in the development of advanced materials, such as polymers and coatings.
作用机制
Target of Action
Azido-peg2-T-butyl ester is a polyethylene glycol (PEG) derivative that contains an azide group and a t-butyl ester . The primary targets of Azido-peg2-T-butyl ester are molecules containing alkyne, BCN, or DBCO groups . These targets are chosen due to their ability to react with the azide group of Azido-peg2-T-butyl ester via Click Chemistry .
Mode of Action
The azide group in Azido-peg2-T-butyl ester is reactive with alkyne, BCN, or DBCO groups via Click Chemistry, resulting in the formation of a stable triazole linkage . This reaction allows Azido-peg2-T-butyl ester to bind to its targets and exert its effects . Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
Azido-peg2-T-butyl ester primarily affects the biochemical pathways involving the formation of stable triazole linkages . The creation of these linkages can influence various downstream effects, depending on the specific molecules that Azido-peg2-T-butyl ester is reacting with .
Pharmacokinetics
The pharmacokinetic properties of Azido-peg2-T-butyl ester are influenced by its PEG component. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of Azido-peg2-T-butyl ester.
Result of Action
The molecular and cellular effects of Azido-peg2-T-butyl ester’s action are primarily related to its ability to form stable triazole linkages with target molecules . These linkages can alter the function of the target molecules, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of Azido-peg2-T-butyl ester can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can impact the activity of Azido-peg2-T-butyl ester. Additionally, the solubility of Azido-peg2-T-butyl ester in aqueous media suggests that it may be more effective in environments with high water content .
生化分析
Biochemical Properties
The azide group in Azido-peg2-T-butyl ester is reactive with BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely dependent on the specific biomolecules involved.
Molecular Mechanism
The molecular mechanism of action of Azido-peg2-T-butyl ester involves its reactivity with BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This allows it to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
Azido-peg2-T-butyl ester can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and t-butyl ester groups. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst. This method is efficient and yields high purity products .
Industrial Production Methods
In industrial settings, the production of Azido-peg2-T-butyl ester often involves large-scale chemical reactors and stringent quality control measures to ensure the consistency and purity of the final product. The process typically includes the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Azido-peg2-T-butyl ester undergoes various chemical reactions, including:
Click Chemistry: Reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction with alkynes.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions.
Carboxylic Acids: Formed after deprotection of the t-butyl ester group.
相似化合物的比较
Similar Compounds
Uniqueness
Azido-peg2-T-butyl ester stands out due to its optimal balance between hydrophilicity and reactivity. The PEG2 spacer provides sufficient solubility in aqueous media, while the azide and t-butyl ester groups offer versatile reactivity in various chemical processes. This combination makes it particularly useful in applications requiring both solubility and stability .
属性
IUPAC Name |
tert-butyl 3-[2-(2-azidoethoxy)ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4/c1-11(2,3)18-10(15)4-6-16-8-9-17-7-5-13-14-12/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDUZQBNBZFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(Thiophen-2-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2596402.png)
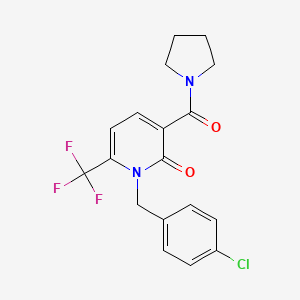
![4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one](/img/structure/B2596405.png)
![1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2596407.png)
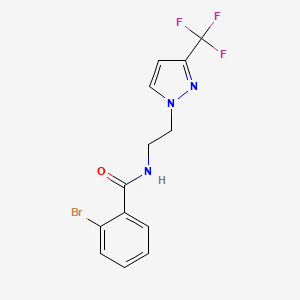
![2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2596411.png)
![3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2596412.png)
![2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide](/img/structure/B2596413.png)
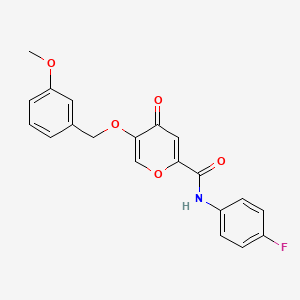
![(3E)-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2596415.png)
![N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride](/img/structure/B2596416.png)
![3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2596418.png)
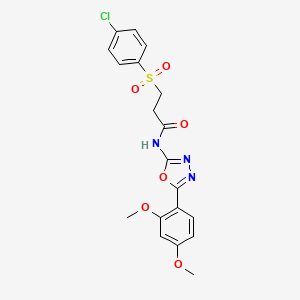
![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2596423.png)
